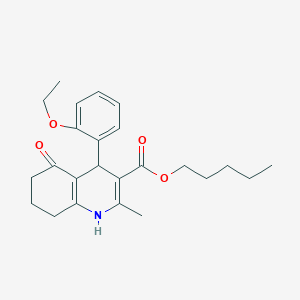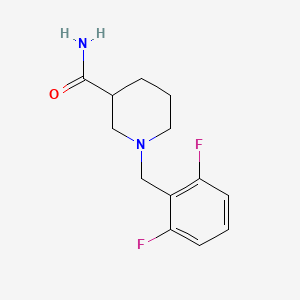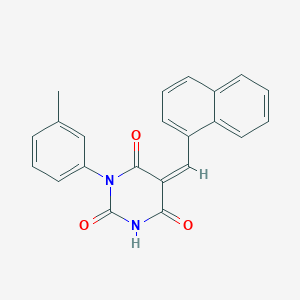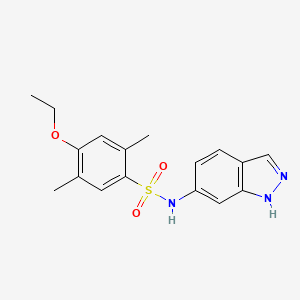![molecular formula C25H31N3O3 B5057728 [1-[[1-(2-Methoxyphenyl)pyrazol-4-yl]methyl]-4-(2-phenoxyethyl)piperidin-4-yl]methanol](/img/structure/B5057728.png)
[1-[[1-(2-Methoxyphenyl)pyrazol-4-yl]methyl]-4-(2-phenoxyethyl)piperidin-4-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound [1-[[1-(2-Methoxyphenyl)pyrazol-4-yl]methyl]-4-(2-phenoxyethyl)piperidin-4-yl]methanol is a complex organic molecule that features a pyrazole ring, a piperidine ring, and various functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [1-[[1-(2-Methoxyphenyl)pyrazol-4-yl]methyl]-4-(2-phenoxyethyl)piperidin-4-yl]methanol typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced via electrophilic aromatic substitution.
Formation of the Piperidine Ring: The piperidine ring is formed through a cyclization reaction involving a suitable precursor.
Linking the Pyrazole and Piperidine Rings: The two rings are linked via a methylene bridge, often using a halomethyl derivative.
Introduction of the Phenoxyethyl Group: The phenoxyethyl group is attached through nucleophilic substitution.
Final Functionalization: The hydroxyl group is introduced in the final step, typically through reduction of a carbonyl precursor.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like NaBH4 (Sodium borohydride).
Substitution: The methoxy group can undergo nucleophilic substitution reactions.
Hydrolysis: The ester or ether linkages can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide), or KMnO4 (Potassium permanganate).
Reduction: NaBH4, LiAlH4 (Lithium aluminium hydride).
Substitution: Nucleophiles like amines or thiols.
Hydrolysis: HCl (Hydrochloric acid) or NaOH (Sodium hydroxide).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives.
Hydrolysis: Formation of carboxylic acids or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: It may act as an inhibitor for certain enzymes.
Receptor Binding: The compound can bind to specific receptors in biological systems.
Medicine
Drug Development: Potential use in the development of new pharmaceuticals.
Therapeutic Agents: It may have therapeutic properties for treating various diseases.
Industry
Material Science: Used in the development of new materials with specific properties.
Agriculture: Potential use as a pesticide or herbicide.
Wirkmechanismus
The mechanism of action of [1-[[1-(2-Methoxyphenyl)pyrazol-4-yl]methyl]-4-(2-phenoxyethyl)piperidin-4-yl]methanol involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding. Alternatively, it may bind to receptors, modulating their activity and triggering downstream signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- [1-(2-Methoxyphenyl)pyrazol-4-yl]methanol
- [1-(2-Phenoxyethyl)piperidin-4-yl]methanol
- [1-(2-Methoxyphenyl)pyrazol-4-yl]methylamine
Uniqueness
The uniqueness of [1-[[1-(2-Methoxyphenyl)pyrazol-4-yl]methyl]-4-(2-phenoxyethyl)piperidin-4-yl]methanol lies in its combination of functional groups and ring structures, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Eigenschaften
IUPAC Name |
[1-[[1-(2-methoxyphenyl)pyrazol-4-yl]methyl]-4-(2-phenoxyethyl)piperidin-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N3O3/c1-30-24-10-6-5-9-23(24)28-19-21(17-26-28)18-27-14-11-25(20-29,12-15-27)13-16-31-22-7-3-2-4-8-22/h2-10,17,19,29H,11-16,18,20H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTRVYJLSNKLQBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C=C(C=N2)CN3CCC(CC3)(CCOC4=CC=CC=C4)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,6-Bis[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]benzene-1,2-diol](/img/structure/B5057660.png)
![4-iodo-N-{2-[(3-methylbenzyl)thio]ethyl}benzamide](/img/structure/B5057676.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]thiophene-2-carboxamide](/img/structure/B5057679.png)
![(5Z)-5-{[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}imidazolidine-2,4-dione](/img/structure/B5057680.png)
![ethyl 4-cyano-5-[({[5-(2-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B5057688.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3,4,5-triethoxybenzamide](/img/structure/B5057691.png)
![3-amino-N-(2-methyl-1H-benzimidazol-6-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5057697.png)
![N-[2-methyl-5-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl]acetamide](/img/structure/B5057699.png)

![3-allyl-5-[4-(benzyloxy)-3-chloro-5-ethoxybenzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5057722.png)


